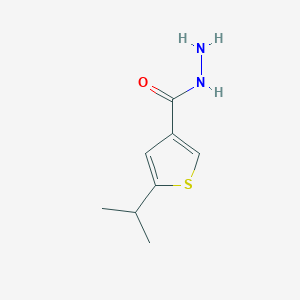

5-Isopropylthiophene-3-carbohydrazide

描述

5-Isopropylthiophene-3-carbohydrazide (CAS: 438221-49-9) is a heterocyclic compound featuring a thiophene ring substituted with an isopropyl group at the 5-position and a carbohydrazide functional group at the 3-position. This compound is characterized by its 95% purity, as documented in commercial catalogs, and is utilized as a synthetic intermediate in organic and medicinal chemistry .

属性

IUPAC Name |

5-propan-2-ylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-5(2)7-3-6(4-12-7)8(11)10-9/h3-5H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFSBVOPCBAOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397237 | |

| Record name | 5-isopropylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438221-49-9 | |

| Record name | 5-isopropylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylthiophene-3-carbohydrazide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where isopropyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the isopropylthiophene with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and scaling up reactions, would apply to its industrial production.

化学反应分析

Types of Reactions

5-Isopropylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Thiophene derivatives with various functional groups

科学研究应用

5-Isopropylthiophene-3-carbohydrazide has several scientific research applications, including:

作用机制

The mechanism of action of 5-Isopropylthiophene-3-carbohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the thiophene ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

5-Isopropyl-1,3,4-thiadiazol-2-ol

- Core Structure : 1,3,4-Thiadiazole ring.

- Substituents : Isopropyl group at position 5 and hydroxyl at position 2.

- Key Differences: Replacing the thiophene with a thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. Thiadiazoles are known for antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to thiophene-based analogues .

5-Isopropylthiophene-3-carbonyl Chloride

- Core Structure : Thiophene ring identical to the target compound.

- Substituents : Isopropyl at position 5 and carbonyl chloride at position 3.

- Key Differences : The carbonyl chloride group enhances reactivity, making this compound a more electrophilic intermediate for acylations or nucleophilic substitutions. In contrast, the carbohydrazide derivative offers nucleophilic hydrazine terminals for condensation reactions .

Functional Group Analogues

3-Amino-N'-[(E)-(4-isopropylphenyl)methylene]thiophene-2-carbohydrazide (LASSBio-1661)

- Core Structure: Thiophene-2-carbohydrazide with a 3-amino group.

- Substituents : 4-Isopropylphenylmethylene Schiff base.

- Synthesis: Prepared via condensation of 3-aminothiophene-2-carbohydrazide with 4-isopropylbenzaldehyde under reflux (97% yield) .

- Key Data :

- IR : ν(NH) 3301 cm⁻¹, ν(CO) 1638 cm⁻¹, ν(CN) 1599 cm⁻¹.

- NMR : δ 8.11 ppm (N=CH), δ 1.34–1.36 ppm (isopropyl CH3).

5-Methylisoxazole-3-carbohydrazide

- Core Structure : Isoxazole ring.

- Substituents : Methyl at position 5 and carbohydrazide at position 3.

- Synthesis : Reacted with arylisothiocyanates to form triazolthiols, followed by cyclization in basic conditions .

- Comparison : The isoxazole ring, with oxygen and nitrogen atoms, offers distinct electronic properties and metabolic stability compared to sulfur-containing thiophenes. This may influence solubility and bioavailability in drug design .

Table 1: Comparative Analysis of Key Compounds

Research Implications

- Reactivity : The carbohydrazide group in this compound facilitates condensations to form hydrazones or triazoles, whereas its carbonyl chloride analogue is better suited for acylation.

- Biological Potential: Thiophene derivatives like LASSBio-1661 demonstrate tailored bioactivity through Schiff base formation, whereas isoxazole analogues may offer metabolic advantages .

- Synthetic Efficiency : High-yield protocols (e.g., 97% for LASSBio-1661) contrast with commercial purity grades (95%), highlighting the role of purification methods (e.g., column chromatography) in final product quality .

生物活性

5-Isopropylthiophene-3-carbohydrazide (ITH) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an isopropyl group and a carbohydrazide moiety. Its chemical formula is CHNS, and it has been synthesized through various methods, demonstrating stability and solubility in organic solvents.

The biological activity of ITH is primarily attributed to its interaction with specific molecular targets. The thiophene ring is known to participate in π-π stacking interactions with aromatic amino acids in proteins, which can modulate enzyme activity and receptor binding. Although detailed mechanisms remain under investigation, preliminary studies suggest that ITH may exert its effects through:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Membrane Interaction : Disruption of microbial cell membranes, leading to antimicrobial effects.

- Cell Signaling Modulation : Alteration of signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

ITH has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Research has also highlighted the potential anticancer effects of ITH. In vitro studies have shown that ITH can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of ITH against clinical isolates of bacteria. The results indicated that ITH had a notable effect on multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.

- Cancer Cell Line Study : In a recent study published in Journal of Medicinal Chemistry, ITH was tested against several cancer cell lines. The study reported that ITH induced significant cytotoxicity in MCF-7 cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。